molecular formula C15H20N4O B2935223 N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide CAS No. 2034281-47-3

N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Cat. No. B2935223
CAS RN: 2034281-47-3
M. Wt: 272.352
InChI Key: LRRVPIYYBLVJDC-UHFFFAOYSA-N
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Description

“N-(3-Pyridyl)pivalamide” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.235 g/mol . The compound is also known by several synonyms, including 2,2-dimethyl-N-pyridin-3-yl-propionamide .


Molecular Structure Analysis

The InChI Key for “N-(3-Pyridyl)pivalamide” is VQXVCVTZSTYIMG-UHFFFAOYSA-N . The SMILES representation of the molecule is CC©©C(=O)NC1=CN=CC=C1 .


Physical And Chemical Properties Analysis

“N-(3-Pyridyl)pivalamide” is a crystalline powder . It has a melting point of 130°C . The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 337.5±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

DNA Binding and Gene Regulation

Pyrrole-imidazole polyamides have been shown to bind specifically to DNA sequences, both in vitro and in mammalian cells. This binding ability is crucial for gene regulation, as it allows these compounds to block transcription factor binding to DNA, thereby inhibiting gene transcription. For example, a study investigated the cellular permeability of these polyamides, highlighting the impact of size and linker structure on their ability to enter cells and reach DNA. The study found that an ethylene diamine (Et) linker displayed high cellular permeability, suggesting that modifications to the polyamide structure could enhance their therapeutic potential (Liu & Kodadek, 2009).

Therapeutic Potential

The therapeutic applications of pyrrole-imidazole polyamides extend to various diseases. For instance, targeted PI polyamides have been evaluated as treatments for renal diseases. They were found to reduce glomerulosclerosis and interstitial fibrosis without side effects in a model of salt-induced hypertensive nephrosclerosis, demonstrating the potential of these compounds to silence specific genes related to disease progression (Matsuda et al., 2011).

Enhancing Cellular Uptake

Further research has focused on enhancing the cellular uptake of Py-Im polyamides. Modifications to the hairpin γ-aminobutyric acid turn unit have been shown to significantly enhance cellular uptake and biological activity, suggesting a path forward for increasing the therapeutic efficacy of these compounds (Meier, Montgomery, & Dervan, 2012).

Novel Cyclization Methods

Innovative synthesis techniques have also been developed to produce cyclic PI polyamides, which show promise for recognizing specific DNA sequences with higher affinity and specificity. This advancement suggests that cyclic PI polyamides could serve as a new class of DNA-binding molecules with enhanced therapeutic applications (Morinaga et al., 2011).

properties

IUPAC Name

2,2-dimethyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-8-10-19-9-7-17-13(19)12-5-4-6-16-11-12/h4-7,9,11H,8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRVPIYYBLVJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CN=C1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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